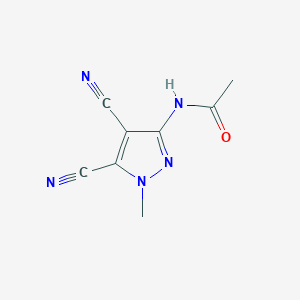
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide is a chemical compound with the molecular formula C8H7N5O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide typically involves the reaction of 4,5-dicyano-1-methylpyrazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide
- N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives
- N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives .
Uniqueness
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide is unique due to its specific structural features, such as the presence of both nitrile and acetamide groups on the pyrazole ring.
Propriétés
Numéro CAS |
54385-52-3 |
|---|---|
Formule moléculaire |
C8H7N5O |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C8H7N5O/c1-5(14)11-8-6(3-9)7(4-10)13(2)12-8/h1-2H3,(H,11,12,14) |
Clé InChI |
AKOKPIZVRFMISO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NN(C(=C1C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)





![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)



![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
